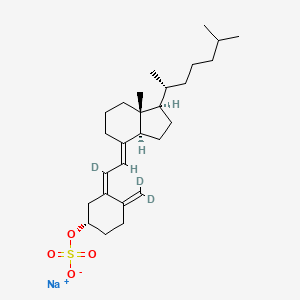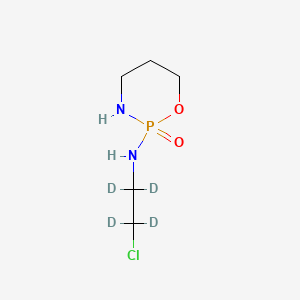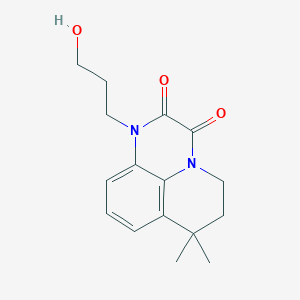
Antibacterial agent 74
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 74 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 74 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antibacterial activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of a suitable starting material, which undergoes a series of reactions such as condensation, cyclization, and reduction to form the core structure.
Functional Group Introduction: Functional groups are introduced through reactions such as halogenation, nitration, and sulfonation. These groups are essential for the compound’s antibacterial activity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and potency.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize production costs. Key steps in the industrial production process include:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis reactions under controlled conditions.
Continuous Flow Processing: Continuous flow reactors may be employed to improve efficiency and consistency in production.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards for purity and efficacy.
化学反応の分析
Types of Reactions
Antibacterial agent 74 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different antibacterial properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups that enhance antibacterial activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are studied for their potential use in treating different bacterial infections.
科学的研究の応用
Antibacterial agent 74 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of antibacterial agents.
Biology: Investigated for its effects on bacterial cell structures and functions.
Medicine: Explored as a potential treatment for drug-resistant bacterial infections.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
作用機序
The mechanism of action of Antibacterial agent 74 involves targeting bacterial cell walls and membranes. The compound disrupts the integrity of the cell wall, leading to cell lysis and death. It also interferes with essential bacterial enzymes and metabolic pathways, inhibiting bacterial growth and replication. Molecular targets include peptidoglycan synthesis enzymes and membrane proteins involved in maintaining cell structure.
類似化合物との比較
Antibacterial agent 74 is unique compared to other similar compounds due to its broad-spectrum activity and effectiveness against drug-resistant strains. Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but is less effective against resistant strains.
Tetracycline: Inhibits protein synthesis but has a narrower spectrum of activity.
Ciprofloxacin: Targets bacterial DNA gyrase but can have significant side effects.
This compound stands out due to its novel mechanism of action and reduced likelihood of resistance development, making it a promising candidate for future antibacterial therapies.
特性
分子式 |
C16H20N2O3 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
4-(3-hydroxypropyl)-10,10-dimethyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-2,3-dione |
InChI |
InChI=1S/C16H20N2O3/c1-16(2)7-9-18-13-11(16)5-3-6-12(13)17(8-4-10-19)14(20)15(18)21/h3,5-6,19H,4,7-10H2,1-2H3 |
InChIキー |
AFXDIAGXPGAOKB-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN2C3=C1C=CC=C3N(C(=O)C2=O)CCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
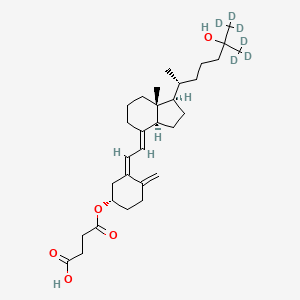
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)
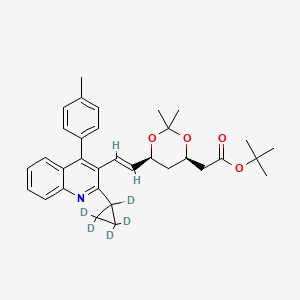
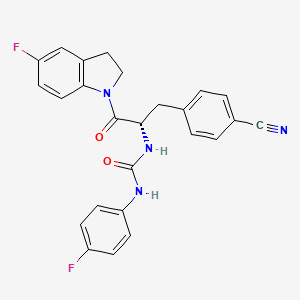
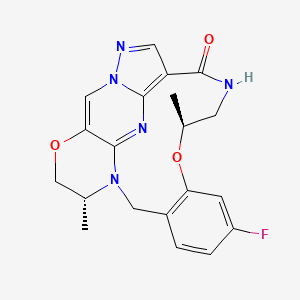

![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
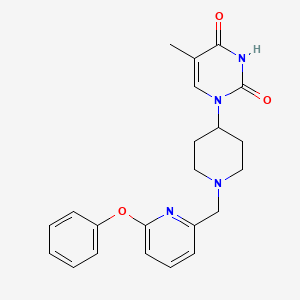
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)

